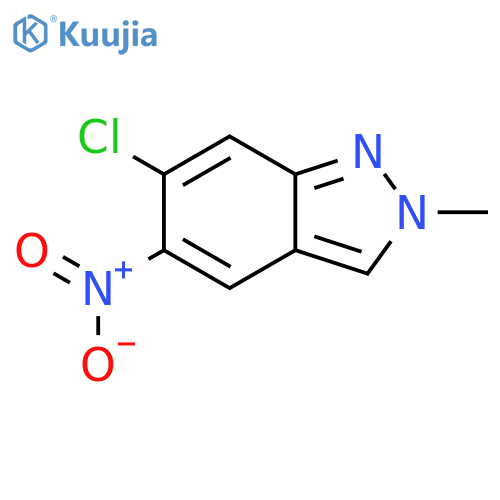

Cas no 1801267-04-8 (2H-Indazole, 6-chloro-2-methyl-5-nitro-)

2H-Indazole, 6-chloro-2-methyl-5-nitro- 化学的及び物理的性質

名前と識別子

-

- SY310105

- 6-chloro-2-methyl-5-nitro-indazole

- SCHEMBL16899113

- F78078

- 2H-Indazole, 6-chloro-2-methyl-5-nitro-

- CS-0376725

- 6-Chloro-2-methyl-5-nitro-2H-indazole

- 6-chloro-2-methyl-5-nitroindazole

- 1801267-04-8

- 2H-Indazole, 6-chloro-2-methyl-5-nitro-

-

- インチ: 1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3

- InChIKey: CHLANRNBFOWJBG-UHFFFAOYSA-N

- ほほえんだ: C1=C(Cl)C([N+]([O-])=O)=CC2=CN(C)N=C12

計算された属性

- せいみつぶんしりょう: 211.0148541g/mol

- どういたいしつりょう: 211.0148541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2H-Indazole, 6-chloro-2-methyl-5-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447395-250mg |

6-Chloro-2-methyl-5-nitro-2H-indazole |

1801267-04-8 | 97% | 250mg |

¥250 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447395-5g |

6-Chloro-2-methyl-5-nitro-2H-indazole |

1801267-04-8 | 97% | 5g |

¥4816 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1316279-250mg |

6-chloro-2-methyl-5-nitro-indazole |

1801267-04-8 | 97% | 250mg |

$105 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1316279-10g |

6-chloro-2-methyl-5-nitro-indazole |

1801267-04-8 | 97% | 10g |

$1100 | 2024-07-21 | |

| 1PlusChem | 1P01XGIV-500mg |

6-Chloro-2-methyl-5-nitro-2H-indazole |

1801267-04-8 | 95% | 500mg |

$92.00 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1316279-5g |

6-chloro-2-methyl-5-nitro-indazole |

1801267-04-8 | 97% | 5g |

$645 | 2024-07-21 | |

| abcr | AB576672-250mg |

6-Chloro-2-methyl-5-nitro-2H-indazole; . |

1801267-04-8 | 250mg |

€158.80 | 2024-08-02 | ||

| Aaron | AR01XGR7-5g |

6-Chloro-2-methyl-5-nitro-2H-indazole |

1801267-04-8 | 97% | 5g |

$477.00 | 2025-02-12 | |

| abcr | AB576672-5g |

6-Chloro-2-methyl-5-nitro-2H-indazole; . |

1801267-04-8 | 5g |

€961.20 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1316279-1g |

6-chloro-2-methyl-5-nitro-indazole |

1801267-04-8 | 97% | 1g |

$160 | 2025-02-26 |

2H-Indazole, 6-chloro-2-methyl-5-nitro- 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

2H-Indazole, 6-chloro-2-methyl-5-nitro-に関する追加情報

Chemical Profile of 2H-Indazole, 6-chloro-2-methyl-5-nitro- (CAS No. 1801267-04-8)

2H-Indazole, 6-chloro-2-methyl-5-nitro-, identified by its CAS number 1801267-04-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activity. This compound belongs to the indazole class, a family of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of multiple functional groups, such as a chloro substituent at the 6-position, a methyl group at the 2-position, and a nitro group at the 5-position, contributes to its unique reactivity and biological profile.

The synthesis of 2H-Indazole, 6-chloro-2-methyl-5-nitro- involves a series of well-established organic reactions that highlight the versatility of indazole derivatives. The chlorination process at the 6-position is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate the introduction of chlorine atoms into the aromatic ring. Subsequent methylation at the 2-position is often performed using dimethyl sulfate or methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃). Finally, nitration at the 5-position is carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a classical method for introducing nitro groups into aromatic compounds.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2H-Indazole, 6-chloro-2-methyl-5-nitro- with greater accuracy. Molecular docking studies have shown that this compound exhibits promising binding affinity to several protein targets, including kinases and transcription factors implicated in cancer progression. For instance, preliminary virtual screening experiments suggest that it may interact with cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Additionally, its structural features suggest potential activity against enzymes involved in DNA repair and replication, making it a candidate for further investigation in oncology research.

In vitro studies have begun to unravel the mechanistic aspects of 2H-Indazole, 6-chloro-2-methyl-5-nitro-'s biological effects. One notable finding is its ability to induce apoptosis in certain cancer cell lines by modulating mitochondrial function. The chloro and nitro substituents appear to play key roles in this process by enhancing interactions with specific residues in target proteins. Furthermore, its ability to inhibit topoisomerases has been observed in preliminary assays, indicating potential therapeutic applications in treating drug-resistant cancers.

The pharmaceutical industry has taken note of these findings, and several companies are exploring derivatives of 2H-Indazole, 6-chloro-2-methyl-5-nitro- as lead compounds for new drug development. The structural framework of indazole derivatives offers a rich scaffold for medicinal chemists to modify and optimize for improved pharmacokinetic properties. For example, replacing the nitro group with an amino group could enhance solubility while maintaining biological activity. Similarly, exploring different substitution patterns may reveal novel analogs with enhanced selectivity and reduced toxicity.

The synthesis and characterization of 2H-Indazole, 6-chloro-2-methyl-5-nitro- also contribute to our understanding of heterocyclic chemistry. The compound serves as a valuable intermediate in multi-step synthetic routes, allowing chemists to construct more complex molecules with tailored properties. Its stability under various reaction conditions makes it an ideal candidate for exploring new synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or photoredox catalysis.

As research continues to uncover new applications for 2H-Indazole, 6-chloro-2-methyl-5-nitro-, collaborations between academia and industry are becoming increasingly important. These partnerships facilitate the rapid translation of laboratory findings into clinical trials, ensuring that promising compounds like this one reach patients who may benefit from them. Regulatory agencies are also closely monitoring developments in this area to ensure that new therapies meet stringent safety and efficacy standards before entering the market.

The future prospects for 2H-Indazole, 6-chloro-2-methyl-5-nitro- are bright, with ongoing studies focusing on its potential use in precision medicine. By integrating genomic data with chemical libraries containing indazole derivatives like this one, researchers aim to identify personalized treatment strategies for patients with specific genetic profiles. This approach holds promise for improving outcomes in diseases where traditional therapies have limited efficacy.

In conclusion,2H-lndazole, 6-chloro, 2-methyl, 5-nitro, (CAS No. 1801267048) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of its properties grows, this molecule will undoubtedly continue to inspire innovation across multiple disciplines within chemical biology and medicine.

1801267-04-8 (2H-Indazole, 6-chloro-2-methyl-5-nitro-) 関連製品

- 1805123-21-0(2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)

- 1546503-00-7(3-isopropyl-2-oxooxazolidine-5-carbaldehyde)

- 2138117-52-7(2-(cyclobutylamino)quinazoline-5-carboxylic acid)

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)

- 1323706-64-4(5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)

- 1550900-91-8(2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)

- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)

- 138356-57-7(propyl[2-(pyrrolidin-1-yl)ethyl]amine)